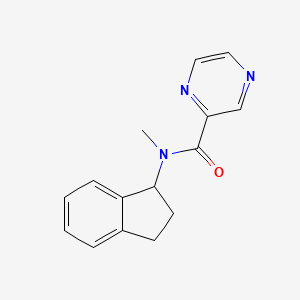
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyrazine-2-carboxamide, commonly known as DI-9, is a chemical compound that has shown potential in various scientific research applications. DI-9 belongs to the family of indenylpyrazine derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of DI-9 is not fully understood, but it is thought to involve multiple targets. In cancer therapy, DI-9 has been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor (VEGF). In neuroprotection, DI-9 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In antimicrobial activity, DI-9 has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in bacterial and fungal metabolism.
Biochemical and Physiological Effects
DI-9 has been shown to have various biochemical and physiological effects, depending on the target and concentration. In cancer therapy, DI-9 has been shown to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle. In neuroprotection, DI-9 has been shown to protect against oxidative stress and inflammation. In antimicrobial activity, DI-9 has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in bacterial and fungal metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of DI-9 is its ease of synthesis and high purity. DI-9 can be synthesized using a simple one-pot reaction and yields a pure product with a purity of over 95%. Another advantage of DI-9 is its broad spectrum of biological activities, which makes it a promising candidate for various scientific research applications. However, one of the limitations of DI-9 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation of DI-9 is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for research on DI-9. One direction is to investigate the structure-activity relationship of DI-9 and its derivatives to optimize its biological activities and reduce its toxicity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DI-9 in vivo to determine its efficacy and safety. Another direction is to investigate the potential of DI-9 as a drug delivery system for targeted cancer therapy and neuroprotection. Finally, another direction is to investigate the potential of DI-9 as a lead compound for the development of new antimicrobial agents.
Synthesis Methods
DI-9 can be synthesized using a simple one-pot reaction between 2,3-dihydro-1H-indene-1-carboxylic acid and N-methylpyrazine-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DI-9 as a white solid with a purity of over 95%.
Scientific Research Applications
DI-9 has shown potential in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, DI-9 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DI-9 achieves this by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. In neuroprotection, DI-9 has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In antimicrobial activity, DI-9 has been shown to have potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18(15(19)13-10-16-8-9-17-13)14-7-6-11-4-2-3-5-12(11)14/h2-5,8-10,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLATCVHIOZUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

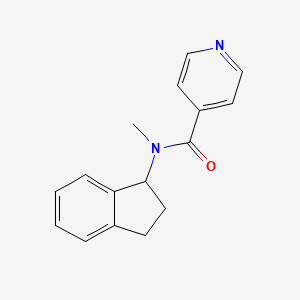

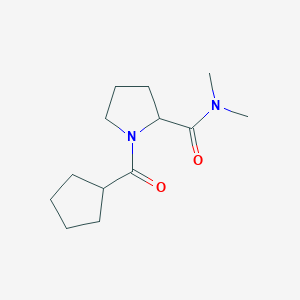
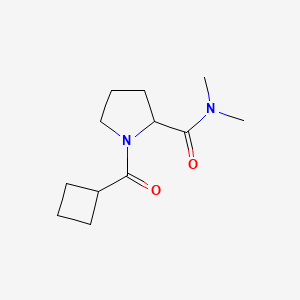


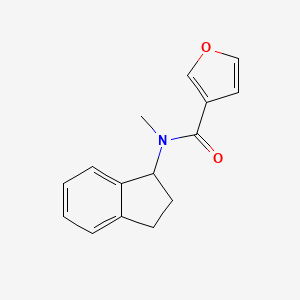
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
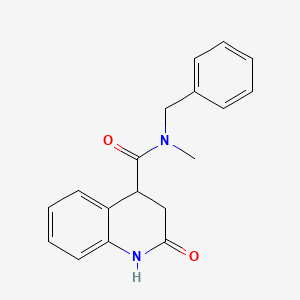

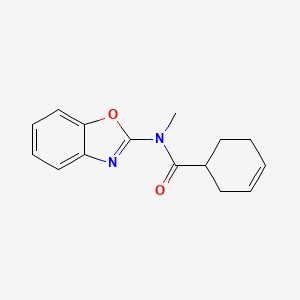

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)